molecular formula C10H12ClN3O2 B1388301 [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride CAS No. 208118-16-5

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride

Cat. No.: B1388301
CAS No.: 208118-16-5
M. Wt: 241.67 g/mol
InChI Key: MFYWXPOQQQSTAN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of benzimidazole chemistry. The benzimidazole nucleus itself was initially discovered during extensive research on vitamin B12, which highlighted the structure and fundamental importance of this heterocyclic system. This foundational work established benzimidazole as a stable platform upon which pharmaceutical and chemical compounds could be developed, leading to subsequent investigations into various substituted derivatives.

The specific compound this compound first appeared in chemical databases in 2010, as evidenced by its initial creation date of March 29, 2010, in the PubChem database. The compound was subsequently modified and updated as recently as May 18, 2025, indicating ongoing research interest and refinement of its chemical characterization. This timeline reflects the relatively recent emergence of this particular derivative within the broader context of benzimidazole research, which has spanned several decades since the initial discovery of the parent benzimidazole structure.

The synthesis and characterization of benzimidazole-containing amino acid derivatives represent a natural evolution in medicinal chemistry, where researchers have sought to combine the biological activity of benzimidazole scaffolds with the structural diversity and potential biocompatibility of amino acid frameworks. The preparation of the hydrochloride salt form specifically addresses practical considerations of solubility, stability, and crystallization properties that are essential for both research applications and potential therapeutic development.

Significance in Benzimidazole Chemistry

This compound occupies a distinctive position within benzimidazole chemistry due to its unique structural features that combine multiple functional elements. The compound exemplifies the concept of privileged scaffolds in medicinal chemistry, where the benzimidazole core serves as a foundation for creating diverse molecular architectures with enhanced properties. The benzimidazole nucleus, characterized as a fused bicyclic compound with benzene and pentacyclic 1,3-diazole moieties, provides a simple yet versatile aromatic heterocyclic structure that has become indispensable for developing pharmacologically active products.

The significance of this particular derivative lies in its incorporation of an amino acid-like functionality through the acetic acid moiety, which bridges the benzimidazole system with potential biological recognition elements. This structural arrangement represents a sophisticated approach to molecular design, where the inherent properties of benzimidazole are enhanced through strategic functionalization. The compound demonstrates how the benzimidazole scaffold can serve as a building block for producing new chemical entities that maintain the core heterocyclic framework while introducing additional functionality.

Research has demonstrated that benzimidazole derivatives exhibit an extensive range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, and antiulcer effects. The structural modifications present in this compound suggest potential applications in areas where both the benzimidazole pharmacophore and amino acid-derived functionality could contribute synergistically to biological activity. The compound's design reflects contemporary approaches in medicinal chemistry that seek to optimize molecular properties through rational structural modifications.

Nomenclature and Structural Classification

The nomenclature of this compound reflects the systematic approach to chemical naming that accurately describes its structural components and functional groups. The compound is officially registered under the Chemical Abstracts Service number 208118-16-5, providing a unique identifier that facilitates scientific communication and database searches. This systematic numbering ensures precise identification within the vast landscape of chemical compounds.

Table 1: Chemical Identifiers and Properties

Property Value
IUPAC Name This compound
CAS Registry Number 208118-16-5
PubChem CID 45074886
Molecular Formula C₁₀H₁₂ClN₃O₂
Molecular Weight 241.67 g/mol
Parent Compound CID 1081236

The structural classification of this compound places it within multiple chemical categories that reflect its diverse functional components. Primarily, it belongs to the benzimidazole family of heterocyclic compounds, characterized by the fused benzene-imidazole ring system. Additionally, the presence of the amino acid derivative functionality classifies it among amino acid analogs and derivatives. The hydrochloride salt formation represents a common pharmaceutical practice for improving the physicochemical properties of organic compounds, particularly their solubility and stability characteristics.

Table 2: Structural Classification and Synonyms

Classification Category Description
Primary Class Benzimidazole derivative
Secondary Class Amino acid analog
Salt Form Hydrochloride salt
Synonym 1 ((1H-Benzo[d]imidazol-2-yl)methyl)glycine hydrochloride
Synonym 2 2-(1H-benzimidazol-2-ylmethylamino)acetic acid;hydrochloride

The molecular structure can be systematically analyzed by examining its constituent parts: the benzimidazole core provides the heterocyclic foundation, the methylene bridge (-CH₂-) connects this core to the amino group, and the acetic acid moiety introduces carboxylic acid functionality. The hydrochloride salt formation involves protonation of the amino nitrogen, creating a positively charged ammonium center that is balanced by the chloride anion. This structural arrangement optimizes the compound's properties for research applications while maintaining the essential features that define its chemical identity and potential utility.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c14-10(15)6-11-5-9-12-7-3-1-2-4-8(7)13-9;/h1-4,11H,5-6H2,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYWXPOQQQSTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

Parameter Details
Temperature Reflux conditions (~80°C)
Reaction Time 4-6 hours
Reagents Imidazole, tert-butyl chloroacetate
Solvent None (solvent-free)

This method benefits from high atom economy, minimal waste, and straightforward work-up, which involves hydrolysis of the ester.

Hydrolysis and Acidification

The ester intermediate undergoes hydrolysis in water to produce imidazol-1-yl-acetic acid tert-butyl ester , which is then treated with hydrochloric acid to yield the hydrochloride salt :

  • Hydrolysis step: Refluxing the ester in water to cleave the tert-butyl group, forming the free acid.
  • Acidification: Passing HCl gas into the aqueous solution to protonate the acid, forming the hydrochloride salt.

Hydrolysis and Acidification Data:

Step Conditions Reagents Yield Notes
Hydrolysis Reflux in water None High Complete ester hydrolysis
Acidification HCl gas bubbling Hydrochloric acid 80-90% Produces pure hydrochloride salt

This two-step process is highlighted for its simplicity, high yield, and absence of hazardous solvents.

Key Research Findings and Data Tables

Research by Belwal and Patel (2019) demonstrated that this solvent-free method yields imidazol-1-yl-acetic acid hydrochloride with yields exceeding 85%. The process was characterized by:

  • IR Spectroscopy: Characteristic peaks at 1615 cm$$^{-1}$$ (C=N) and 1736 cm$$^{-1}$$ (C=O).
  • NMR Spectroscopy: Singlet at δ 2.51 ppm (methyl group), and signals corresponding to the methylene and aromatic protons.
  • Melting Point: 142-143°C, indicating purity.
Parameter Result
Yield 85-90%
Purity >98% (HPLC)
Melting Point 142-143°C
Spectroscopic Confirmation IR, NMR consistent with structure

Comparative Analysis of Preparation Methods

Method Solvent Use Environmental Impact Yield Complexity Suitability for Scale-up
Traditional (reflux in organic solvents) Yes High 70-80% Moderate Limited
Solvent-free N-alkylation No Low 85-90% Simple High
Hydrolysis and acidification No Low 80-90% Straightforward High

Summary of Advantages of the Solvent-Free Method

Chemical Reactions Analysis

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows it to enhance drug efficacy by acting on specific biological targets. Research indicates that derivatives of benzimidazole, including this compound, exhibit promising antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives demonstrate significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Biochemical Research

In biochemical studies, [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride is utilized to investigate enzyme activity and protein interactions. This compound aids in elucidating cellular mechanisms and identifying potential therapeutic targets. Its role in modulating enzyme activity can lead to insights into various biochemical pathways, making it valuable for drug discovery and development .

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly in the development of agrochemicals such as herbicides and fungicides. Its effectiveness in controlling plant diseases contributes to sustainable farming practices by reducing the reliance on traditional chemical agents . The ability to synthesize effective agrochemicals from this compound enhances crop yield and promotes environmental sustainability.

Material Science

In material science, this compound is incorporated into novel materials, including polymers and coatings. These materials exhibit enhanced chemical resistance and durability, making them suitable for various industrial applications . The unique properties of the benzimidazole structure allow for the development of advanced materials with tailored functionalities.

Analytical Chemistry

This compound is also employed in analytical chemistry for techniques such as chromatography and spectroscopy. It aids in the detection and quantification of complex mixtures, providing essential data for research and quality control processes . Its role in analytical methods enhances the accuracy and reliability of chemical analyses.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing new benzimidazole derivatives demonstrated that certain compounds derived from this compound exhibited notable antibacterial properties. The minimum inhibitory concentration (MIC) was determined against selected bacterial strains, showcasing its potential as a therapeutic agent .

Case Study 2: Neurological Disorders

Research exploring the efficacy of benzimidazole derivatives for treating neurological disorders highlighted the compound's ability to enhance drug delivery systems. The findings suggest that incorporating this compound into pharmaceutical formulations can improve therapeutic outcomes in neurological treatments .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders; exhibits antimicrobial properties
Biochemical ResearchInvestigates enzyme activity; aids in identifying therapeutic targets
Agricultural ChemistryDevelops effective herbicides and fungicides; promotes sustainable farming practices
Material ScienceForms novel materials with enhanced chemical resistance; suitable for industrial applications
Analytical ChemistryUsed in chromatography and spectroscopy for accurate detection of complex mixtures

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) References
[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride Benzimidazole core, methylene amino linkage, acetic acid, hydrochloride salt Amino, carboxylic acid (salt) ~234.13 (free base + 2HCl)
2-(1-Benzyl-1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)acetamide Benzimidazole core, thioacetamide group, chlorophenyl substituent Thioether, secondary amide, C–Cl Not reported
2-(2-Aminoethyl)benzimidazole dihydrochloride Benzimidazole core, ethylamine side chain Primary amine 234.13 (dihydrochloride)
1H-Benzimidazole-2-acetic acid Benzimidazole core, direct acetic acid linkage Carboxylic acid ~190.18 (free acid)
2-(1-Benzyl-1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrazide Benzimidazole core, sulfanyl-acetic acid hydrazide Sulfanyl, hydrazide Not reported

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like 1H-benzimidazole-2-acetic acid .
  • Spectroscopic Profiles: IR Spectroscopy: The target compound’s amino group would show N–H stretches (~3300 cm⁻¹) and carboxylic acid O–H stretches (~2500–3000 cm⁻¹). In contrast, thioether-containing analogs (e.g., ) display C–S stretches (~624 cm⁻¹) and secondary amide C=O stretches (~1653 cm⁻¹). Mass Spectrometry: The synthetic precursor in (2-chloromethyl-1H-benzimidazole) has an ESI-MS m/z of 167 ([M+H]⁺), while the target’s molecular weight suggests a higher m/z (~234 for the dihydrochloride form) .

Biological Activity

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent studies and findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₀N₂O₂·HCl
  • Molecular Weight : 202.65 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds with benzimidazole moieties exhibit potent activity against various bacterial strains.

Compound Microbial Strain MIC (µM) Activity
Compound AStaphylococcus aureus6.25Moderate
Compound BE. coli12.5High
Compound CPseudomonas aeruginosa25Low

The study conducted by Youssif et al. demonstrated that certain benzimidazole derivatives exhibited antibacterial activity ranging from 35% to 80% compared to standard drugs like Ciprofloxacin .

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer potential. In vitro studies showed that some derivatives possess significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Activity
Compound DHCT116 (Colorectal)4.53High
Compound EMCF-7 (Breast)5.85Moderate
Compound FHeLa (Cervical)9.99Low

The anticancer screening results indicated that compounds derived from benzimidazole showed IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory properties of this compound. It has been suggested that benzimidazole derivatives inhibit key enzymes involved in inflammatory processes, such as microsomal prostaglandin E2 synthase 1 (mPGES-1), making them promising candidates for treating inflammatory diseases .

Case Studies

A notable case study involved the administration of a derivative of this compound in animal models to evaluate its efficacy against parasitic infections. The results showed a significant reduction in microfilaremia levels, indicating potent antifilarial activity .

Q & A

Basic Synthesis and Reaction Optimization

Q: What are the established synthetic routes for [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride, and how are reaction conditions optimized? A: The compound is synthesized via a modified Phillips reaction , involving condensation of o-phenylenediamine derivatives with glycine or chloroacetic acid derivatives. Key steps include:

  • Step 1 : React o-phenylenediamine with chloroacetic acid under acidic conditions (HCl) to form the benzimidazole core via cyclization .
  • Step 2 : Introduce the amino-acetic acid moiety via nucleophilic substitution or amidation. For example, reacting 2-chloromethylbenzimidazole with glycine in a basic medium (e.g., KOH/EtOH) followed by HCl neutralization .
  • Optimization : Temperature (70–90°C) and pH control (pH 4–6) are critical to minimize side products like N-alkylated byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH 9:1) is recommended .

Structural Characterization Techniques

Q: Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy :
    • ¹H NMR (D₂O): Peaks at δ 3.8–4.2 ppm (methylene groups, -CH₂-NH- and -CH₂-COO⁻) and δ 7.2–7.8 ppm (benzimidazole aromatic protons) confirm the backbone .
    • ¹³C NMR : Carbonyl resonance at ~170 ppm (carboxylic acid) and benzimidazole carbons at 110–150 ppm .
  • IR Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N-H), and 2500–2700 cm⁻¹ (HCl salt) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight. For example, a calculated m/z of 265.1 matches the hydrochloride adduct .

Biological Activity and Target Engagement

Q: How does this compound interact with biological targets such as GPCRs or enzymes, and what assays validate its activity? A:

  • GPCR Modulation : The benzimidazole moiety acts as a scaffold for allosteric modulation. For example, similar compounds bind to adenosine A₂A receptors, validated via cAMP accumulation assays in HEK293 cells .
  • Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs) is tested using fluorogenic substrate assays (e.g., Boc-Lys(Ac)-AMC cleavage monitored at λₑₓ 380 nm/λₑₘ 460 nm) .
  • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines (e.g., MCF-7) .

Advanced Challenge: Impurity Profiling

Q: What are the common synthetic impurities, and how are they identified and quantified? A:

  • Major Impurities :
    • Uncyclized intermediates : Detected via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) as late-eluting peaks .
    • Hydrolysis products : Free benzoimidazole (lacking the acetic acid side chain) identified by LC-MS/MS .
  • Mitigation : Adjust reaction stoichiometry (1:1.2 molar ratio of benzimidazole precursor to glycine derivative) and use anhydrous conditions to prevent hydrolysis .

Stability and Storage Considerations

Q: What are the optimal storage conditions to ensure long-term stability? A:

  • Solid Form : Store at -20°C in airtight, light-protected containers with desiccants (silica gel). Hydrochloride salts are hygroscopic; avoid humidity >40% .
  • Solution Stability : In aqueous buffers (pH 5–6), stable for ≤72 hours at 4°C. For long-term storage, lyophilize and reconstitute fresh .

Advanced Structural Analysis via X-ray Crystallography

Q: How is X-ray crystallography employed to resolve the compound’s crystal structure and intermolecular interactions? A:

  • Crystallization : Diffuse 10 mg/mL solution in ethanol/water (1:1) at 4°C to obtain single crystals .
  • Key Findings :
    • H-bonding : The acetic acid group forms hydrogen bonds with adjacent benzimidazole N-H groups (d = 2.8–3.1 Å) .
    • Packing : π-π stacking between benzimidazole rings (3.5–4.0 Å spacing) stabilizes the lattice .

Computational Modeling for Activity Prediction

Q: How can molecular docking or MD simulations predict this compound’s binding modes? A:

  • Docking (AutoDock Vina) : Use GPCR homology models (e.g., β₂-adrenergic receptor) to simulate ligand-receptor interactions. Key residues: Asp113 (salt bridge with NH group), Tyr308 (π-stacking with benzimidazole) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride
[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride

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